5-ethynyl-2-methyl-2H-1,2,3,4-tetrazole

CAS No.:

Cat. No.: VC13667851

Molecular Formula: C4H4N4

Molecular Weight: 108.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H4N4 |

|---|---|

| Molecular Weight | 108.10 g/mol |

| IUPAC Name | 5-ethynyl-2-methyltetrazole |

| Standard InChI | InChI=1S/C4H4N4/c1-3-4-5-7-8(2)6-4/h1H,2H3 |

| Standard InChI Key | WAMYSKPSDVJWSX-UHFFFAOYSA-N |

| SMILES | CN1N=C(N=N1)C#C |

| Canonical SMILES | CN1N=C(N=N1)C#C |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Nomenclature

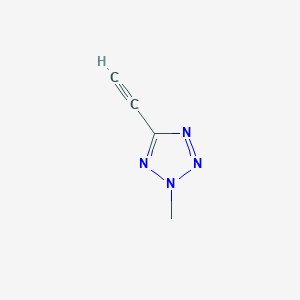

5-Ethynyl-2-methyl-2H-1,2,3,4-tetrazole is systematically named according to IUPAC guidelines as 5-ethynyl-2-methyltetrazole. Its structure features a five-membered tetrazole ring with nitrogen atoms at positions 1–4, a methyl group at position 2, and an ethynyl (-C≡CH) substituent at position 5 (Figure 1) .

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 108.10 g/mol | |

| IUPAC Name | 5-ethynyl-2-methyltetrazole | |

| SMILES | CN1N=C(N=N1)C#C | |

| InChI Key | WAMYSKPSDVJWSX-UHFFFAOYSA-N | |

| CAS Number | 75394-63-7 |

Spectroscopic and Computational Insights

The compound’s planar tetrazole ring and linear ethynyl group contribute to distinct spectroscopic signatures. Nuclear magnetic resonance (NMR) data for analogous tetrazoles typically show -NMR resonances for methyl groups near δ 3.5–4.0 ppm and deshielded protons adjacent to nitrogen atoms . Density functional theory (DFT) simulations predict high electron density at the tetrazole N2 and N3 positions, facilitating coordination with metal ions or participation in click chemistry reactions .

Synthesis and Synthetic Methodologies

General Tetrazole Synthesis Strategies

While no published protocol explicitly details the synthesis of 5-ethynyl-2-methyl-2H-1,2,3,4-tetrazole, its preparation likely follows established routes for 5-substituted tetrazoles. Multi-component reactions (MCRs) involving aldehydes, nitriles, and sodium azide under acidic or thermal conditions are widely employed . For example, the reaction of propargyl aldehyde derivatives with malononitrile and sodium azide in dimethylformamide (DMF) could yield ethynyl-substituted tetrazoles .

Table 2: Hypothetical Synthesis Pathway

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Propargyl aldehyde, NaN₃ | HCl (cat.), DMF, 110°C, 24h | 5-Ethynyl-1H-tetrazole |

| 2 | Methylation agent (e.g., CH₃I) | K₂CO₃, acetone, reflux | 5-Ethynyl-2-methyl-2H-tetrazole |

Regioselective Methylation Challenges

Position-selective alkylation of tetrazoles remains a synthetic hurdle. Recent advances using methyl 2,2,2-trichloroacetimidate as a methylating agent under mild conditions achieved >85% yield for N1-methylated products, suggesting applicability for introducing the 2-methyl group in this compound . Computational studies indicate that steric hindrance from the ethynyl group may favor methylation at the N2 position over N1 .

Pharmacological and Biological Applications

Anticancer Activity

Tetrazole derivatives interfere with cell proliferation via kinase inhibition or DNA intercalation. Molecular docking studies on analogs like 4c (binding energy: −6.87 kcal/mol to CSNK2A1) suggest that ethynyl-substituted variants may similarly inhibit cancer-associated kinases . In vitro cytotoxicity against HCT116 colon cancer cells (IC₅₀: 18 μM) and A431 epidermoid carcinoma (IC₅₀: 22 μM) has been reported for dimethoxyphenyl-tetrazole hybrids .

Table 3: Comparative Pharmacological Data for Tetrazole Analogs

Future Research Directions

Targeted Drug Design

Functionalization of the ethynyl group via click chemistry could yield bioconjugates with enhanced tumor specificity. For example, azide-bearing antibodies or nanoparticles may enable site-specific delivery, reducing off-target effects .

Materials Science Applications

The compound’s high nitrogen content (51.8%) and ethynyl reactivity position it as a precursor for high-energy materials or metal-organic frameworks (MOFs). Copper-catalyzed alkyne-azide cycloaddition (CuAAC) could generate polymeric networks with applications in catalysis or gas storage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume